(4-(Trifluoromethoxy)phenyl)urea
概要
説明
(4-(トリフルオロメトキシ)フェニル)尿素は、フェニル環にトリフルオロメトキシ基が結合し、さらに尿素部分に結合している有機化合物です。
作用機序
(4-(トリフルオロメトキシ)フェニル)尿素の作用機序、特にsEH阻害剤としての役割は、酵素の活性部位への結合を含みます。 この結合は、トリフルオロメトキシ基と酵素の活性部位にある特定のアミノ酸残基との間で、水素結合と疎水性相互作用が形成されることで促進されます 。 この相互作用は酵素の活性を阻害し、抗炎症作用と血管拡張作用を持つ脂肪酸エポキシドのレベル上昇につながります .
生化学分析
Biochemical Properties
(4-(Trifluoromethoxy)phenyl)urea plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in the metabolism of epoxides to diols, which are less reactive and more water-soluble. By inhibiting soluble epoxide hydrolase, this compound can modulate the levels of epoxides and diols in the body, impacting various physiological processes. The compound interacts with the active site of soluble epoxide hydrolase, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in inflammation and pain pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting soluble epoxide hydrolase, this compound can reduce inflammation and pain by altering the levels of epoxyeicosatrienoic acids, which are signaling molecules involved in these processes . Furthermore, this compound has been shown to affect the proliferation and migration of endothelial cells, which are critical for angiogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with soluble epoxide hydrolase and other biomolecules. The compound binds to the active site of soluble epoxide hydrolase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition leads to an accumulation of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of soluble epoxide hydrolase and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The compound is metabolized via oxidation and amide hydrolysis, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding the metabolic pathways of this compound is crucial for assessing its safety and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins. The compound can readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, this compound may interact with specific transporters that facilitate its uptake and distribution within the body . These interactions can affect the localization and accumulation of the compound, impacting its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytoplasmic proteins . Additionally, this compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.
準備方法
合成経路と反応条件
(4-(トリフルオロメトキシ)フェニル)尿素の合成は、通常、4-(トリフルオロメトキシ)アニリンとイソシアネート誘導体の反応により行われます。 一般的な方法の1つは、4-(トリフルオロメトキシ)フェニルイソシアネートと脂肪族ジアミンを反応させて、4-(トリフルオロメトキシ)フェニルフラグメントを含むN,N'-二置換ビス尿素を得ることです 。 この反応は、通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、穏やかな条件下で行われ、収率は58%から80%の範囲で達成できます .
工業的生産方法
工業的には、(4-(トリフルオロメトキシ)フェニル)尿素の生産は、同様の合成経路が採用される場合がありますが、より大規模に行われます。プロセスは、より高い効率と収率を実現するために最適化され、連続フロー反応器や自動システムを組み込むことで、品質とスケーラビリティの均一性が確保される可能性があります。
化学反応の分析
反応の種類
(4-(トリフルオロメトキシ)フェニル)尿素は、以下を含むさまざまな化学反応を起こすことができます。
置換反応: トリフルオロメトキシ基は、求核置換反応に関与することができ、適切な条件下で求核剤がトリフルオロメトキシ基を置換します。
酸化と還元: フェニル環と尿素部分は、それぞれ酸化と還元反応を受けることができ、化合物の酸化状態が変化します。
加水分解: 尿素基は、酸性または塩基性条件下で加水分解され、対応するアミンと二酸化炭素が生成されます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、多くの場合、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で使用されます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
加水分解: 加水分解反応には、酸性条件(塩酸など)または塩基性条件(水酸化ナトリウムなど)が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、求核置換はさまざまな置換フェニル尿素を生み出す可能性があり、一方、加水分解はアミンと二酸化炭素の生成をもたらします。
科学研究への応用
化学
化学では、(4-(トリフルオロメトキシ)フェニル)尿素は、より複雑な分子を合成するためのビルディングブロックとして使用されます。その独特のトリフルオロメトキシ基は、親油性と電子求引性を与え、特定の電子特性を持つ分子を設計する際に貴重です。
生物学と医学
医薬品化学では、(4-(トリフルオロメトキシ)フェニル)尿素誘導体は、脂肪酸エポキシドの代謝に関与する酵素であるヒト可溶性エポキシドヒドロラーゼ(sEH)の阻害剤として有望であることが示されています 。 これらの阻害剤は、高血圧、炎症、特定のがんなどの状態の治療において潜在的な治療的用途があります .
産業
産業分野では、(4-(トリフルオロメトキシ)フェニル)尿素とその誘導体は、殺虫剤や除草剤などの農薬における潜在的な用途が検討されています。 生物学的標的に作用する能力により、新しい害虫駆除剤を開発するのに適しています .
科学的研究の応用
Chemistry
In chemistry, (4-(trifluoromethoxy)phenyl)urea is used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group imparts lipophilicity and electron-withdrawing properties, making it valuable in designing molecules with specific electronic characteristics.
Biology and Medicine
In medicinal chemistry, this compound derivatives have shown promise as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides . These inhibitors have potential therapeutic applications in treating conditions such as hypertension, inflammation, and certain cancers .
Industry
In the industrial sector, this compound and its derivatives are explored for their potential use in agrochemicals, such as insecticides and herbicides. Their ability to interact with biological targets makes them suitable for developing new pest control agents .
類似化合物との比較
類似化合物
(4-メトキシフェニル)尿素: 構造は似ていますが、トリフルオロメトキシ基がないため、電子特性と生物学的活性は異なります。
(4-トリフルオロメチルフェニル)尿素: トリフルオロメトキシ基の代わりにトリフルオロメチル基が含まれており、親油性と反応性に影響を与えます。
(4-クロロフェニル)尿素: トリフルオロメトキシ基の代わりに塩素原子が置換されており、化学的および生物学的特性が異なります。
独自性
(4-(トリフルオロメトキシ)フェニル)尿素にトリフルオロメトキシ基が存在することによって、親油性と電子求引効果の増加など、独自の特性がもたらされ、生物学的標的への結合親和性を高め、薬物動態学的プロファイルを改善できます。これらの特性により、新しい治療薬と産業用アプリケーションの開発において貴重な化合物となっています。
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFVIMHTOMZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896798 | |
Record name | (4-(Trifluoromethoxy)phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82971-90-2 | |
Record name | (4-(Trifluoromethoxy)phenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-(trifluoromethoxy)phenyl)urea | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (4-(Trifluoromethoxy)phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What enzymes are known to be inhibited by compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety?
A1: Research indicates that compounds containing the this compound moiety exhibit potent inhibition of soluble epoxide hydrolase (sEH) [, , , , , , , , , ]. Additionally, some derivatives have shown inhibitory activity against P2Y1 receptors [, ] and p38β kinase [].
Q2: What are the downstream effects of sEH inhibition by this compound derivatives?
A2: Inhibiting sEH with this compound derivatives leads to the stabilization of epoxyeicosatrienoic acids (EETs) [, , ]. EETs possess various beneficial effects, including anti-inflammatory, analgesic, and neuroprotective properties [, , , , ].
Q3: How does the inhibition of sEH by this compound containing compounds translate to potential therapeutic benefits?
A3: Preclinical studies suggest that sEH inhibition by this compound derivatives may hold therapeutic potential for various conditions, including:
- Pain management: These compounds have shown efficacy in reducing inflammatory and neuropathic pain in animal models [, , , ].
- Cardiovascular diseases: Studies have demonstrated their potential in alleviating hypertension, cardiac hypertrophy, and ischemia-reperfusion injury [, , , ].
- Neurodegenerative disorders: Research suggests possible benefits in models of Alzheimer's disease by reducing tau hyperphosphorylation and amyloid toxicity [, , ].
- Pulmonary hypertension: Studies indicate that sEH inhibition might not worsen or contribute to the development of pulmonary hypertension [].
Q4: How do structural modifications to the this compound scaffold influence its activity against sEH?
A4: Studies have demonstrated that modifications to the acyl group attached to the piperidine ring of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives can significantly impact pharmacokinetic properties and potency against sEH []. For instance, replacing the adamantyl group with a cyclopropyl group led to a significant improvement in potency, Cmax, and AUC [].
Q5: Are there structural modifications that enhance the selectivity of this compound derivatives for specific targets?
A5: While this compound derivatives display promising activity against sEH, research indicates that they can also interact with other targets like P2Y1 receptors [, ]. Structural modifications are crucial for achieving greater target selectivity. For example, incorporating specific bulky substituents into the molecule has led to the development of compounds with improved selectivity for P2Y1 receptors over sEH [, ].
Q6: How does the TMDD of this compound sEH inhibitors affect their dosing and efficacy?
A6: The TMDD observed with these inhibitors adds complexity to their pharmacokinetic profiles [, ]. Understanding the extent of target binding and its impact on drug exposure is crucial for optimizing dosing regimens and achieving sustained therapeutic efficacy.
Q7: Are there specific transporters involved in the distribution and elimination of this compound compounds?
A7: While specific transporters haven't been extensively characterized in the provided research, it is highly likely that drug transporters play a role in the absorption, distribution, and elimination of these compounds, as is common for many small molecules. Further research is necessary to elucidate the specific transporters involved.
Q8: What analytical techniques are commonly employed to characterize and quantify this compound compounds?
A8: Researchers utilize a combination of techniques for the analysis of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify these compounds and their metabolites in biological matrices [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。